molecular formula C13H20BNO3 B1391166 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1083168-84-6

2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1391166
CAS RN: 1083168-84-6
M. Wt: 249.12 g/mol
InChI Key: BMIBJCFFZPYJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves distillation at specific conditions. For instance, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is distilled at 25°C/0.043 mbar in 68% yield . The synthesis process is usually monitored using techniques like NMR .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been analyzed using 1H NMR, 11B NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and varied. Often, these reagents are seen as by-products of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a boiling point of 35–40°C/6mmHg, a density of 0.9642 g/mL at 25°C, and a refractive index of nD20 = 1.4096. It is soluble in most organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Analysis : This chemical compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. Methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structures of these compounds. Density Functional Theory (DFT) studies are also used to compare molecular structures with X-ray diffraction values, indicating consistency between DFT optimized structures and crystal structures (Huang et al., 2021).

  • Molecular Electrostatic Potential Analysis : This compound's molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT, revealing some of its physicochemical properties (Huang et al., 2021).

Medicinal Chemistry and Drug Development

  • Isotope-Labeled HSP90 Inhibitor Synthesis : It serves as an intermediate in the synthesis of [(13)CD3]-TAK-459, an HSP90 inhibitor, indicating its role in developing isotope-labeled medicinal compounds (Plesescu et al., 2014).

  • Use in Cytoprotection Against Oxidative Stress : Derivatives of this compound, like para-methoxy derivative p-OMeBSIH, are used in prochelators for improved cytoprotection against oxidative stress. They show enhanced hydrolytic stability and conversion efficiency, indicating potential therapeutic applications (Wang & Franz, 2018).

Materials Science

  • Conjugated Polymer Synthesis : This compound is used in the synthesis of luminescent conjugated polymers, indicating its role in advanced material science applications (Zhu et al., 2007).

  • Catalysis in Ethylene Oligomerization : It is involved in the synthesis of nickel(II) complexes used as catalysts in ethylene oligomerization, demonstrating its significance in catalytic processes (Nyamato et al., 2016).

properties

IUPAC Name

2-methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-10(11(16-6)15-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIBJCFFZPYJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673590
Record name 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1083168-84-6
Record name 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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